molecular formula C17H15ClN2O3S B2909837 N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-42-5

N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2909837
CAS No.: 898436-42-5
M. Wt: 362.83
InChI Key: ZKFKAENSQMDRHC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-(2-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is a sulfonamide derivative . Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

Sulfonamides, including our compound of interest, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site and preventing the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound effectively halts DNA synthesis and bacterial replication .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the compound prevents the formation of nucleotides and, consequently, the synthesis of DNA. This leads to the cessation of bacterial replication and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact the compound’s action through drug-drug interactions. For example, other drugs that bind to albumin could displace sulfonamides, increasing their free concentration and potential toxicity .

Properties

IUPAC Name

N-(2-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFKAENSQMDRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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